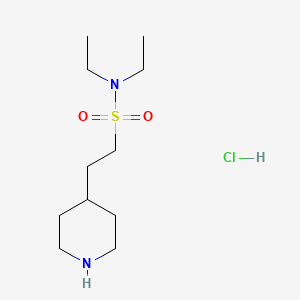

N,N-diethyl-2-(piperidin-4-yl)ethane-1-sulfonamide hydrochloride

Description

Historical Context in Sulfonamide Research

Sulfonamides, first synthesized in the early 20th century, revolutionized antimicrobial therapy and established foundational principles for drug design. The discovery of sulfanilamide’s bacteriostatic properties in the 1930s marked a paradigm shift in treating bacterial infections, spurring systematic modifications to enhance efficacy and reduce toxicity. Over decades, sulfonamide derivatives have expanded into anticancer, antiviral, and anti-inflammatory applications, driven by their ability to interact with enzymatic targets via the sulfonamide moiety.

The introduction of N,N-diethyl-2-(piperidin-4-yl)ethane-1-sulfonamide hydrochloride builds upon this legacy. Its piperidine ring confers conformational rigidity, while the N,N-diethyl substituents modulate lipophilicity—a critical factor in blood-brain barrier permeability. Compared to early sulfonamides, this compound’s structural complexity reflects modern strategies to improve target specificity and metabolic stability.

Pharmacological Relevance in Modern Research

Contemporary studies highlight sulfonamides as versatile scaffolds for modulating protein-protein interactions and enzymatic activity. The piperidine moiety in this compound suggests potential affinity for central nervous system (CNS) targets, including G-protein-coupled receptors and ion channels. Preliminary computational analyses predict inhibitory activity against carbonic anhydrases, a class of enzymes implicated in glaucoma and epilepsy.

Additionally, the compound’s sulfonamide group may facilitate hydrogen bonding with catalytic residues in bacterial dihydropteroate synthase (DHPS), though its exact antimicrobial spectrum remains unexplored. Structural analogs, such as piperidine-4-sulfonamide hydrochloride (CAS 18351283), demonstrate antitumor properties in vitro, suggesting possible shared mechanisms.

Strategic Importance in Medicinal Chemistry

The strategic incorporation of a piperidine ring addresses common challenges in drug development, such as poor solubility and off-target effects. Piperidine derivatives are renowned for enhancing bioavailability and CNS penetration, as evidenced by FDA-approved drugs like donepezil. When combined with the sulfonamide pharmacophore, this hybrid structure offers dual advantages:

- Enhanced Binding Affinity : The sulfonamide group’s ability to coordinate with zinc ions or polar residues complements the piperidine ring’s capacity for hydrophobic interactions.

- Metabolic Stability : N,N-Diethyl substitution reduces susceptibility to cytochrome P450 oxidation, potentially extending half-life.

Table 1 compares key structural features of N,N-diethyl-2-(piperidin-4-yl)ethane-1-sulfonamide hydrochloride with classical and modern sulfonamides:

Research Objectives and Scholarly Discourse

Current research objectives for this compound focus on:

- Target Identification : Elucidating interactions with carbonic anhydrases, DHPS, and neurotransmitter receptors through crystallography and molecular docking.

- Structure-Activity Relationships (SAR) : Systematically varying substituents on the piperidine ring and sulfonamide group to optimize potency and selectivity.

- Synthetic Accessibility : Developing cost-effective synthetic routes, given the compound’s current limited availability.

- Therapeutic Repurposing : Exploring applications in neurodegenerative diseases, given piperidine’s prevalence in acetylcholinesterase inhibitors.

Scholarly discourse emphasizes the need for collaborative efforts between synthetic chemists and pharmacologists to unlock this compound’s full potential. Its dual functionality positions it as a promising candidate for multifunctional drugs targeting comorbid conditions, such as Alzheimer’s disease with comorbid epilepsy.

Properties

IUPAC Name |

N,N-diethyl-2-piperidin-4-ylethanesulfonamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H24N2O2S.ClH/c1-3-13(4-2)16(14,15)10-7-11-5-8-12-9-6-11;/h11-12H,3-10H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXRLREHEYJAKIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)S(=O)(=O)CCC1CCNCC1.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H25ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.85 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-2-(piperidin-4-yl)ethane-1-sulfonamide hydrochloride typically involves the reaction of piperidine derivatives with sulfonamide groups under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The process generally includes purification steps such as recrystallization or chromatography to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-2-(piperidin-4-yl)ethane-1-sulfonamide hydrochloride can undergo various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium hydroxide in aqueous or alcoholic solutions.

Major Products Formed

Oxidation: Sulfonic acids or sulfoxides.

Reduction: Amines or alcohols.

Substitution: Various substituted sulfonamides.

Scientific Research Applications

N,N-diethyl-2-(piperidin-4-yl)ethane-1-sulfonamide hydrochloride is widely used in scientific research, including:

Chemistry: As a reagent in organic synthesis and catalysis studies.

Biology: In the study of enzyme inhibition and protein interactions.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N,N-diethyl-2-(piperidin-4-yl)ethane-1-sulfonamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the biochemical pathways involved .

Comparison with Similar Compounds

Similar Compounds

- N,N-diethyl-2-(piperidin-4-yl)ethane-1-sulfonamide

- N,N-diethyl-2-(piperidin-4-yl)ethane-1-sulfonamide hydrochloride

Uniqueness

N,N-diethyl-2-(piperidin-4-yl)ethane-1-sulfonamide hydrochloride is unique due to its specific structural features, which confer distinct biochemical properties. Its hydrochloride form enhances its solubility and stability, making it more suitable for various research applications compared to its non-hydrochloride counterparts .

Biological Activity

N,N-diethyl-2-(piperidin-4-yl)ethane-1-sulfonamide hydrochloride is a sulfonamide derivative with significant biological activity, primarily attributed to its interaction with various enzymes and receptors. This compound has garnered attention in biochemical research due to its potential therapeutic applications and mechanisms of action.

Chemical Structure and Properties

The compound has the molecular formula and features a sulfonamide group along with a piperidine ring. These structural elements contribute to its pharmacological properties, making it a valuable tool in both medicinal chemistry and biological research.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₂₄N₂O₂S |

| Molecular Weight | 248.39 g/mol |

| CAS Number | 1181826-11-8 |

| Solubility | Soluble in water |

The biological activity of N,N-diethyl-2-(piperidin-4-yl)ethane-1-sulfonamide hydrochloride is primarily mediated through its ability to inhibit specific enzymes. The sulfonamide moiety can form hydrogen bonds with the active sites of enzymes, leading to inhibition of their activity. This interaction can disrupt various biochemical pathways, making it useful for studying enzyme functions and developing inhibitors.

Enzyme Inhibition

Sulfonamides are known for their antibacterial properties, particularly in inhibiting bacterial folate synthesis. N,N-diethyl-2-(piperidin-4-yl)ethane-1-sulfonamide hydrochloride may exhibit similar actions:

- Inhibition of Carbonic Anhydrases : Studies have shown that sulfonamides can inhibit carbonic anhydrases (CAs), which are crucial for maintaining acid-base balance in organisms. This compound has been tested against isoforms such as hCA IX and hCA II, demonstrating significant inhibitory activity (see Table 1).

- Antimicrobial Activity : The compound's structure suggests potential antibacterial effects, which could be explored further in clinical settings.

Research Findings

Recent studies have focused on the synthesis and biological evaluation of this compound as well as related derivatives. The following table summarizes key findings from recent research:

Case Studies

Case Study 1: Enzyme Inhibition

In a study by , the inhibitory effects of N,N-diethyl-2-(piperidin-4-yl)ethane-1-sulfonamide hydrochloride on carbonic anhydrases were evaluated. The compound was found to significantly reduce the activity of hCA IX, which is often overexpressed in tumors, suggesting its potential as an anticancer agent.

Case Study 2: Antimicrobial Evaluation

Another investigation assessed the antimicrobial properties of this compound against various bacterial strains. Results indicated that it exhibited notable antibacterial activity, particularly against Gram-positive bacteria, highlighting its potential for therapeutic applications in treating infections caused by resistant strains.

Q & A

Q. What are the key synthetic routes for N,N-diethyl-2-(piperidin-4-yl)ethane-1-sulfonamide hydrochloride, and how is purity ensured?

The synthesis typically involves cyclization of piperidine derivatives followed by sulfonamide formation and subsequent diethylation. Critical steps include the use of dichloromethane as a solvent and triethylamine as a catalyst to optimize reaction efficiency . Purification methods such as recrystallization or column chromatography are essential to achieve >95% purity, confirmed via High-Performance Liquid Chromatography (HPLC) .

Q. Which analytical techniques are most reliable for confirming the molecular structure of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) are standard for structural validation. For example, ¹H NMR can confirm the presence of piperidinyl protons (δ 2.8–3.2 ppm) and sulfonamide groups (δ 3.5–3.7 ppm), while MS provides molecular ion peaks matching the theoretical mass . Infrared (IR) spectroscopy further verifies sulfonamide S=O stretching (1150–1350 cm⁻¹) .

Q. How does the hydrochloride salt form influence solubility and stability in experimental settings?

The hydrochloride form enhances aqueous solubility, critical for in vitro assays (e.g., receptor binding studies). Stability tests under varying pH (4–9) and temperatures (4°C to 25°C) show minimal degradation over 6 months when stored desiccated at -20°C .

Q. What safety protocols are recommended for handling this compound in the laboratory?

Use personal protective equipment (gloves, goggles) and work in a fume hood. Avoid inhalation or skin contact, as piperidine derivatives may cause irritation. Emergency procedures include rinsing eyes with water for 15 minutes and consulting safety data sheets (SDS) for spill management .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield beyond 70%?

Yield optimization involves adjusting solvent polarity (e.g., switching from ethanol to acetonitrile) and catalyst loading (e.g., triethylamine at 1.5 equiv.). Kinetic studies suggest maintaining temperatures at 0–5°C during sulfonamide formation to minimize side reactions . Continuous flow reactors may further enhance reproducibility at scale .

Q. What methodologies are used to study this compound’s interaction with biological targets like GPCRs or ion channels?

Radioligand binding assays (e.g., using ³H-labeled analogs) and patch-clamp electrophysiology are standard. For GPCRs, competitive binding studies with known antagonists (e.g., prazosin for α-adrenergic receptors) can quantify IC₅₀ values. Computational docking (AutoDock Vina) helps predict binding poses .

Q. How can discrepancies in NMR or MS data be resolved during structural characterization?

Contradictory peaks in NMR may arise from rotamers or impurities. Variable-temperature NMR (VT-NMR) can distinguish dynamic processes, while tandem MS (MS/MS) fragments ions to confirm connectivity. Cross-validation with X-ray crystallography is ideal but requires high-purity crystals .

Q. What structural modifications differentiate this compound from analogs like N-methyl-N-(piperidin-4-yl)propane-1-sulfonamide hydrochloride?

Comparative analysis shows that the diethyl substitution on the sulfonamide nitrogen increases lipophilicity (logP +0.3) compared to methyl analogs, impacting blood-brain barrier penetration. Piperidine ring substitutions also alter receptor selectivity profiles .

Q. How should researchers design dose-response experiments to evaluate its efficacy in neurological models?

Use a log-scale concentration range (1 nM–100 µM) in neuronal cell lines (e.g., SH-SY5Y). Include positive controls (e.g., memantine for NMDA receptor studies) and measure endpoints like calcium influx (Fluo-4 AM dye) or cAMP levels (ELISA). Triplicate replicates and ANOVA analysis minimize variability .

Q. What strategies address contradictions in reported biological activity across studies?

Discrepancies may stem from assay conditions (e.g., serum-containing vs. serum-free media). Validate findings using orthogonal assays (e.g., functional cAMP vs. β-arrestin recruitment). Purity reanalysis via HPLC and batch-to-batch reproducibility checks are critical .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.